molecular formula C12H13Cl4N3OS B11974193 2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide

2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide

Cat. No.: B11974193
M. Wt: 389.1 g/mol
InChI Key: YLGCTMBTSVIKGH-UHFFFAOYSA-N
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Description

2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C12H13Cl4N3OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-toluidinocarbothioyl chloride with 2,2,2-trichloro-1-aminoethyl acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)acetamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl)acetamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)acetamide

Uniqueness

2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its combination of chloro and toluidinocarbothioyl groups makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C12H13Cl4N3OS

Molecular Weight

389.1 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C12H13Cl4N3OS/c1-7-4-2-3-5-8(7)17-11(21)19-10(12(14,15)16)18-9(20)6-13/h2-5,10H,6H2,1H3,(H,18,20)(H2,17,19,21)

InChI Key

YLGCTMBTSVIKGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl

Origin of Product

United States

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